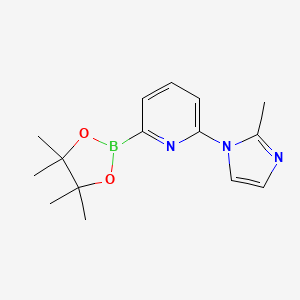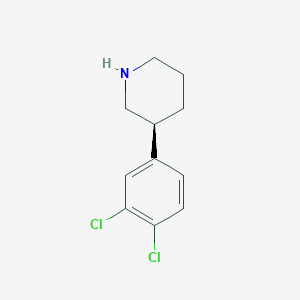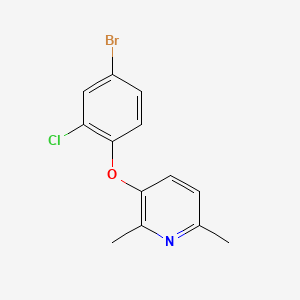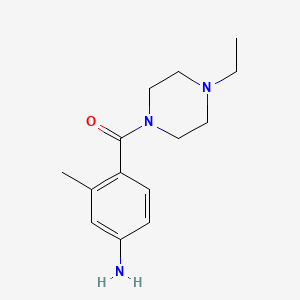
4-(3-Iodopropyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Iodopropyl)piperidine is a chemical compound with the molecular formula C8H16IN. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine and its derivatives are known for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry . The presence of an iodine atom in the 3-position of the propyl chain attached to the piperidine ring makes this compound a valuable intermediate in various chemical reactions and applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Iodopropyl)piperidine typically involves the iodination of a suitable precursor. One common method is the reaction of 4-(3-chloropropyl)piperidine with sodium iodide in acetone. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom is replaced by an iodine atom .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .
化学反应分析
Types of Reactions
4-(3-Iodopropyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of the corresponding propylpiperidine.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium iodide in acetone for iodination.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Various substituted piperidines depending on the nucleophile used.
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Propylpiperidine and other reduced forms.
科学研究应用
4-(3-Iodopropyl)piperidine has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Synthetic Chemistry: Used in the preparation of complex organic compounds and as a building block in various synthetic pathways.
Biological Studies: Investigated for its potential biological activities and interactions with biological targets.
Industrial Applications: Employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(3-Iodopropyl)piperidine depends on its specific application and the target molecule it interacts with. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom can influence the compound’s reactivity and binding affinity to these targets .
相似化合物的比较
Similar Compounds
Piperidine: The parent compound, a six-membered heterocycle with one nitrogen atom.
4-(3-Chloropropyl)piperidine: A precursor in the synthesis of 4-(3-Iodopropyl)piperidine.
4-(3-Bromopropyl)piperidine: Another halogenated derivative with similar reactivity.
Uniqueness
This compound is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to other halogenated derivatives. The iodine atom’s larger size and higher polarizability can influence the compound’s chemical behavior and interactions with other molecules .
属性
分子式 |
C8H16IN |
|---|---|
分子量 |
253.12 g/mol |
IUPAC 名称 |
4-(3-iodopropyl)piperidine |
InChI |
InChI=1S/C8H16IN/c9-5-1-2-8-3-6-10-7-4-8/h8,10H,1-7H2 |
InChI 键 |
MYUSJRHOIKLZFR-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1CCCI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-chloro-N-[(4-methoxyphenyl)methyl]propan-1-amine](/img/structure/B13895449.png)
![Tert-butyl 3-benzyl-6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13895459.png)
![Tert-butyl 4-[(3-bromo-5-methyl-2-pyridyl)methyl]-4-cyano-piperidine-1-carboxylate](/img/structure/B13895471.png)
![2-[2-(1,3-Benzothiazol-2-yl)phenyl]acetic acid](/img/structure/B13895484.png)


![7-Chloro-5-methoxyimidazo[1,2-A]pyridine](/img/structure/B13895497.png)

![Benzyl 4-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B13895507.png)


![6-Bromo-4-chloro-3-isopropyl-3h-imidazo[4,5-c]pyridine](/img/structure/B13895512.png)
